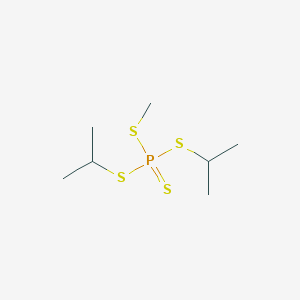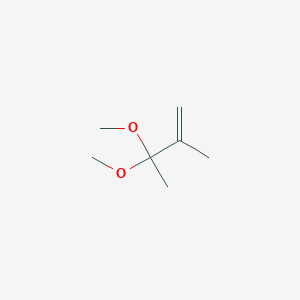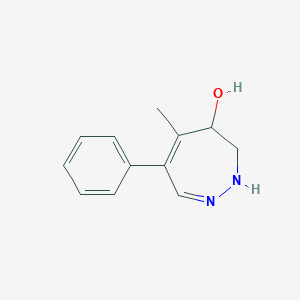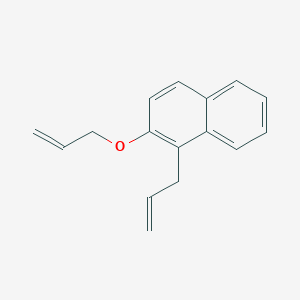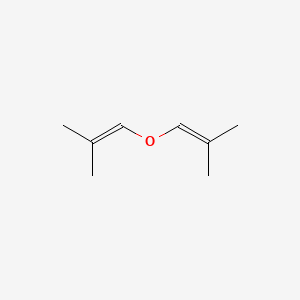
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine is an organic compound that belongs to the class of imines It features a naphthalene moiety and a phenyl group connected through an imine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine typically involves the condensation reaction between naphthalen-1-amine and phenylacetaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxime or nitroso derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids, and the reactions are usually carried out under controlled temperatures.
Major Products Formed
Oxidation: Oxime or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.
作用機序
The mechanism of action of (1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine: Features a naphthalene and phenyl group connected through an imine linkage.
(1E)-N-hydroxy-1-(naphthalen-1-yl)ethanimine: Contains a hydroxyl group on the imine carbon, altering its reactivity and properties.
Azo-Schiff bases: Compounds with both azo and imine functionalities, offering diverse chemical behavior.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.
特性
CAS番号 |
5307-40-4 |
|---|---|
分子式 |
C18H15N |
分子量 |
245.3 g/mol |
IUPAC名 |
N-naphthalen-1-yl-1-phenylethanimine |
InChI |
InChI=1S/C18H15N/c1-14(15-8-3-2-4-9-15)19-18-13-7-11-16-10-5-6-12-17(16)18/h2-13H,1H3 |
InChIキー |
RCJYMAHLLQSVHI-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
